molecular formula C10H12ClNO2 B14056327 1-(2-Amino-5-methoxyphenyl)-3-chloropropan-1-one

1-(2-Amino-5-methoxyphenyl)-3-chloropropan-1-one

Katalognummer: B14056327
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: NCRVZZWIQSLHFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-5-methoxyphenyl)-3-chloropropan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a methoxy group, and a chloropropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-5-methoxyphenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-methoxybenzaldehyde with chloroacetone under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(2-Amino-5-methoxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-5-methoxyphenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-5-methoxyphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-5-methoxyphenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:

    2-Amino-5-methoxyphenylmethanol: This compound lacks the chloropropanone moiety and has different chemical reactivity and biological activity.

    2-Amino-5-chlorophenylmethanol: This compound lacks the methoxy group and has different physical and chemical properties.

    2-Amino-5-methoxybenzaldehyde: This compound lacks the chloropropanone moiety and has different synthetic applications

Eigenschaften

Molekularformel

C10H12ClNO2

Molekulargewicht

213.66 g/mol

IUPAC-Name

1-(2-amino-5-methoxyphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H12ClNO2/c1-14-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI-Schlüssel

NCRVZZWIQSLHFL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)N)C(=O)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.